N-Benzoyl-N-pyridin-2-yl-benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzoyl-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c22-18(15-9-3-1-4-10-15)21(17-13-7-8-14-20-17)19(23)16-11-5-2-6-12-16/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIQNYPEBUGOIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC=CC=N2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50300345 | |
| Record name | N-Benzoyl-N-pyridin-2-yl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50300345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71653-61-7 | |
| Record name | NSC136117 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzoyl-N-pyridin-2-yl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50300345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemoenzymatic Transformations of N Benzoyl N Pyridin 2 Yl Benzamide and Its Analogues
Established Synthetic Routes for Amide Bond Formation
Traditional methods for amide bond formation remain fundamental in organic synthesis. These routes often involve the reaction of an amine with an activated carboxylic acid derivative and provide a reliable, albeit sometimes inefficient, pathway to the target amide.
Nucleophilic Acyl Substitution Strategies
The most direct and widely practiced method for creating amide bonds is through nucleophilic acyl substitution. masterorganicchemistry.comyoutube.com This reaction involves the attack of a nucleophilic amine on an electrophilic acyl carbon, followed by the departure of a leaving group. masterorganicchemistry.combyjus.com For a complex target like N-Benzoyl-N-pyridin-2-yl-benzamide, this strategy is typically envisioned as a two-step process:
Formation of the Secondary Amide: The initial step involves the synthesis of the precursor, N-(pyridin-2-yl)benzamide. This is achieved by reacting 2-aminopyridine (B139424) with an activated benzoic acid derivative, most commonly benzoyl chloride. The lone pair of electrons on the exocyclic nitrogen of 2-aminopyridine acts as the nucleophile, attacking the carbonyl carbon of benzoyl chloride. The subsequent loss of a chloride ion and a proton yields the secondary amide. researchgate.net
Acylation of the Secondary Amide: The second step is the acylation of the N-(pyridin-2-yl)benzamide intermediate to form the final tertiary amide. This N-acylation is more challenging due to the reduced nucleophilicity of the amide nitrogen compared to an amine. However, studies on analogous systems, such as the acylation of N-(pyridin-2-ylmethyl)acetamide, demonstrate the feasibility of this transformation. semanticscholar.org The reaction typically requires a strong base, like N,N-diisopropylethylamine (DIPEA), to deprotonate the secondary amide, generating a more nucleophilic amidate anion, which then reacts with a second equivalent of benzoyl chloride. semanticscholar.org The pyridine (B92270) ring itself can play a role in catalysis through internal nucleophilic catalysis. semanticscholar.org
The general reaction scheme is outlined below: Step 1: 2-Aminopyridine + Benzoyl Chloride → N-(pyridin-2-yl)benzamide + HCl Step 2: N-(pyridin-2-yl)benzamide + Benzoyl Chloride (with base) → this compound
| Entry | Acyl Acceptor | Acyl Donor | Base (equiv.) | Solvent | Temp. | Time | Yield (%) | Reference |
| 1 | N-(pyridin-2-ylmethyl)acetamide | Benzoyl Chloride (1.5) | DIPEA (2.0) | CH₂Cl₂ | RT | 3 h | 94 | semanticscholar.org |
| 2 | N-(pyridin-2-ylmethyl)acetamide | Benzoyl Chloride (1.2) | DIPEA (1.5) | CH₂Cl₂ | RT | 3 h | 83 | semanticscholar.org |
| 3 | N-(thiophen-2-ylmethyl)acetamide | Benzoyl Chloride (1.5) | DIPEA (2.0) | CH₂Cl₂ | RT | 3 h | 65 | semanticscholar.org |
This table presents data for the N-acylation of a secondary amide analogous to N-(pyridin-2-yl)benzamide, illustrating typical reaction conditions.
Multi-component Reactions in Benzamide (B126) Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the structural features of all starting materials, offer a powerful strategy for rapidly building molecular complexity. nih.gov While a direct, one-pot, three-component synthesis of this compound from 2-aminopyridine and two molecules of a benzoic acid derivative is not established, MCRs are highly valuable for synthesizing key precursors, such as substituted 2-aminopyridines. nih.gov
For example, various substituted 2-aminopyridines can be efficiently synthesized through MCRs involving enaminones, malononitrile, and primary amines under solvent-free conditions. nih.gov These tailored precursors can then be subjected to the sequential N-acylation steps described previously. The Ugi and Passerini reactions are other prominent MCRs that yield diacylamides and α-acyloxyamides, respectively, showcasing the capability of MCRs to generate complex amide-containing structures.
Catalytic and Sustainable Synthetic Approaches
Modern synthetic chemistry places a strong emphasis on the development of catalytic and sustainable methods that minimize waste, energy consumption, and the use of hazardous reagents. These principles are increasingly being applied to amide bond formation.
Transition Metal-Catalyzed Amidation Reactions (e.g., Chan-Lam Cross-Coupling)
Transition metal catalysis offers mild and efficient alternatives to traditional amidation methods. The Chan-Lam cross-coupling reaction is a prominent example, enabling the formation of carbon-heteroatom bonds, including C-N bonds. organic-chemistry.org This copper-catalyzed reaction typically couples amines or amides with arylboronic acids under aerobic conditions. organic-chemistry.orgresearchgate.netnih.gov
This methodology can be effectively applied to the synthesis of the N-(pyridin-2-yl)benzamide precursor. For instance, 2-aminopyridine can be coupled with phenylboronic acid using a copper catalyst to form the N-aryl bond. More advanced catalytic systems, such as bimetallic Fe₂Ni-BDC metal-organic frameworks (MOFs), have been developed for the synthesis of N-(pyridin-2-yl)-benzamides from 2-aminopyridine and trans-β-nitrostyrene, achieving high yields and catalyst recyclability. mdpi.com
| Entry | Amine | Aryl Source | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminopyridine | trans-β-nitrostyrene | Fe₂Ni-BDC (10) | DCM | 80 | 24 | 82 | mdpi.com |
| 2 | 2-Amino-5-methylpyridine | trans-β-nitrostyrene | Fe₂Ni-BDC (10) | DCM | 80 | 24 | 75 | mdpi.com |
| 3 | 2-Amino-5-chloropyridine | trans-β-nitrostyrene | Fe₂Ni-BDC (10) | DCM | 80 | 24 | 71 | mdpi.com |
This table shows the synthesis of N-(pyridin-2-yl)benzamide derivatives using a recyclable Fe₂Ni-BDC MOF catalyst.
Organocatalytic and Biocatalytic Pathways
Organocatalysis , which utilizes small organic molecules as catalysts, provides a metal-free approach to chemical transformations. wikipedia.org In the context of amide synthesis, organocatalysts can activate either the carboxylic acid or the amine partner. For instance, enamine and iminium catalysis are common activation modes. wikipedia.orgresearchgate.net While specific organocatalytic methods for the direct synthesis of this compound are not well-documented, the principles can be applied to activate the reactants in the classical nucleophilic acyl substitution pathway, potentially under milder conditions.
Biocatalysis employs enzymes to catalyze chemical reactions, offering unparalleled selectivity and operation under environmentally benign aqueous conditions. york.ac.uk The synthesis of secondary and tertiary amides using enzymes is an area of growing interest. york.ac.uksemanticscholar.org Hydrolases like lipases and penicillin acylases, as well as ATP-dependent enzymes such as amide bond synthetases, have been explored for amide bond formation. york.ac.ukacs.org These biocatalytic systems could potentially be engineered and applied to the synthesis of this compound, representing a highly sustainable and selective synthetic route. nih.gov
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. humanjournals.com Several strategies can be applied to the synthesis of this compound to enhance its environmental profile.
Use of Greener Solvents: Replacing hazardous solvents like dichloromethane (DCM) with more benign alternatives, or performing reactions in water, is a key green chemistry principle. nih.govorientjchem.org Protocols for N-acylation in water have been successfully developed. nih.gov
Catalyst-Free and Energy-Efficient Conditions: Developing synthetic routes that proceed without a catalyst and under ambient conditions or with alternative energy sources like ultrasound irradiation significantly improves the sustainability of the process. orientjchem.orgorientjchem.org Several N-acylation reactions have been reported under catalyst-free conditions in water or using sonication. orientjchem.orgorientjchem.org
Atom Economy: Utilizing catalytic methods and MCRs improves atom economy by minimizing the formation of stoichiometric byproducts, which are common in classical amidation reactions that use coupling reagents. nih.govnih.gov
Recyclable Catalysts: The use of heterogeneous catalysts, such as the Fe₂Ni-BDC MOF mentioned earlier, allows for easy separation from the reaction mixture and reuse, reducing waste and cost. mdpi.com
Biocatalysis: As discussed, enzymatic methods represent an inherently green approach due to their use of renewable catalysts (enzymes) and operation in aqueous media under mild conditions. york.ac.uk
By integrating these green chemistry principles into the synthetic design, the production of this compound and its analogues can be made more efficient, economical, and environmentally responsible.
Electrochemistry in Organic Synthesis
Electrochemistry offers a sustainable and mild alternative for the synthesis of N-(pyridin-2-yl)benzamide derivatives. An electro-oxidative method has been developed for the ring opening of 2-arylimidazo[1,2-a]pyridines to produce these amides. thieme-connect.com This approach is notable for its efficiency in cleaving both C–C and C–N bonds without the need for external chemical oxidants. thieme-connect.com
The reaction proceeds under mild conditions and demonstrates good tolerance for various functional groups. thieme-connect.com Mechanistic studies suggest that the process involves an initial oxidation of the imidazopyridine derivative, followed by a nucleophilic attack by residual water, which serves as the oxygen source for the final amide product. thieme-connect.com This electrochemical strategy avoids the harsh reaction conditions and superstoichiometric amounts of oxidants, such as tert-butyl hydroperoxide (TBHP) and iodine, used in other methods. thieme-connect.com The scalability of this electro-oxidative process has been demonstrated through successful gram-scale synthesis, highlighting its potential for practical applications. thieme-connect.com
Derivatization and Structural Diversification Strategies
The core structure of N-(pyridin-2-yl)benzamide is a versatile scaffold for generating a wide range of derivatives with diverse biological activities. Researchers have designed and synthesized novel series of these analogues for various applications, including as potential glucokinase activators and pesticides. nih.govnih.gov
Structural diversification is primarily achieved by introducing various substituents on both the phenyl and pyridine rings of the benzamide scaffold. Synthetic routes often start with substituted precursors to achieve regioselective functionalization.
For instance, a novel series of N-pyridin-2-yl benzamide analogues can be synthesized starting from 3-nitrobenzoic acid, which is then subjected to a series of reactions including reduction, acylation, and finally coupling with various substituted 2-aminopyridines. nih.gov This allows for the introduction of diversity on the pyridine moiety.
Another strategy involves the synthesis of benzamides substituted with a pyridine-linked 1,2,4-oxadiazole. nih.gov This multi-step synthesis begins with a substituted benzoic acid and involves cyanation, cyclization, and finally aminolysis reactions with various substituted anilines. nih.govmdpi.com This method allows for the regioselective introduction of a wide array of functional groups onto the phenyl ring of the final benzamide product. The synthesis of various derivatives has been reported with substituents such as chloro, fluoro, and bromo groups on the phenyl ring. mdpi.com Similarly, the presence of a substituent on the pyridine ring of 2-aminopyridine has been shown to influence the reaction yield. mdpi.com
The generation of libraries of N-pyridin-2-yl-benzamide derivatives is a key strategy for discovering compounds with optimized properties. By systematically varying the substituents on the aromatic rings, researchers can explore the structure-activity relationships.
One approach involves synthesizing a series of compounds and evaluating them for a specific biological activity. For example, a series of novel N-pyridin-2-yl benzamide analogues were synthesized and evaluated in vitro for glucokinase (GK) activation. nih.gov This involved reacting a central acid chloride intermediate with a variety of substituted 2-aminopyridines to generate a library of final compounds for screening. nih.govresearchgate.net
Similarly, in the search for new pesticides, a series of benzamides substituted with pyridine-linked 1,2,4-oxadiazole were designed and synthesized. nih.gov This involved reacting a key benzoic acid intermediate with a range of substituted anilines to produce a library of target compounds that were subsequently screened for insecticidal and fungicidal activities. nih.gov These systematic approaches to synthesis allow for the efficient exploration of the chemical space around the core N-pyridin-2-yl-benzamide structure.
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of N-(pyridin-2-yl)benzamide synthesis. Several studies have investigated the influence of catalysts, solvents, and reactant ratios on the reaction outcome.
In one study, the synthesis of N-(pyridin-2-yl)-benzamide from 2-aminopyridine and trans-β-nitrostyrene was systematically optimized. mdpi.com A bimetallic metal-organic framework, Fe2Ni-BDC, was identified as a highly efficient heterogeneous catalyst. mdpi.com
Effect of Catalyst: The performance of different metal-centered catalysts was evaluated, with the bimetallic Fe2Ni-BDC catalyst demonstrating the highest activity for the amidation process compared to its monometallic counterparts or simple metal salts. mdpi.com
| Catalyst | Yield (%) |
|---|---|
| Ni(NO₃)₂·6H₂O | Trace |
| FeCl₃·6H₂O | Trace |
| Ni-BDC | 45 |
| Fe-BDC | 63 |
| Fe₂Ni-BDC | 82 |
Effect of Solvent: The choice of solvent significantly impacts the reaction yield. Dichloromethane (DCM) was found to be the optimal solvent, providing a much higher yield compared to other solvents like toluene, DMF, or dioxane. mdpi.com
| Solvent | Yield (%) |
|---|---|
| Toluene | 35 |
| DMF | 41 |
| 1,4-Dioxane | 53 |
| THF | 47 |
| Chlorobenzene | 28 |
| DCM | 82 |
| Dichloroethane | 65 |
Effect of Reactant Molar Ratio: The molar ratio of the reactants, trans-β-nitrostyrene to 2-aminopyridine, was also found to be a critical factor. A 1:1 molar ratio provided the highest product yield. mdpi.com An excess of the trans-β-nitrostyrene reactant led to a decrease in the yield of the desired product. mdpi.com
| Molar Ratio (trans-β-nitrostyrene : 2-aminopyridine) | Yield (%) |
|---|---|
| 1:1.2 | 75 |
| 1:1.5 | 68 |
| 1:1 | 82 |
| 1.2:1 | 63 |
| 1.5:1 | 59 |
| 2:1 | 56 |
The optimized conditions were determined to be a 1:1 molar ratio of reactants with 10 mol% of the Fe2Ni-BDC catalyst in DCM at 80°C for 24 hours, achieving an isolated yield of 82%. mdpi.com Furthermore, the catalyst demonstrated good reusability, maintaining a yield of 77% after six cycles. mdpi.com
Advanced Structural Characterization and Spectroscopic Elucidation of N Benzoyl N Pyridin 2 Yl Benzamide
X-ray Crystallography and Solid-State Architecture Analysis
Molecular Conformation and Dihedral Angles in Crystal Lattices
Direct measurement of molecular conformation and dihedral angles for N-Benzoyl-N-pyridin-2-yl-benzamide from single-crystal X-ray diffraction is not currently possible due to the absence of published crystal structures.
For related structures, such as fluoro-substituted analogs like 2-Fluoro-N-(2-fluoro-benzoyl)-N-(2-pyrid-yl)benzamide and 3-Fluoro-N-(3-fluoro-benzoyl)-N-(2-pyrid-yl)benzamide, crystallographic studies reveal a non-planar arrangement of the molecule. nih.govnih.gov In these analogs, the benzene (B151609) rings are disordered and adopt multiple conformations, indicating some degree of rotational freedom around the amide bonds. nih.govnih.gov It is reasonable to hypothesize that this compound would also adopt a twisted conformation, with significant dihedral angles between the planes of the pyridinyl and benzoyl rings.
Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-Stacking, C-H⋯X Interactions)
Without a determined crystal structure, a definitive analysis of the intermolecular interactions governing the crystal packing of this compound is speculative. However, based on its molecular structure, several types of non-covalent interactions are likely to play a role in its solid-state architecture. These could include:
C-H⋯O Hydrogen Bonds: The presence of carbonyl oxygen atoms and numerous C-H bonds on the aromatic rings suggests the high probability of C-H⋯O interactions. These types of bonds are observed in the crystal structures of its fluoro-substituted analogs. nih.govnih.gov
C-H⋯π Interactions: Interactions between the C-H bonds and the electron-rich π systems of the aromatic rings are also plausible and have been observed in related structures. nih.govnih.gov
Polymorphism and Solvatomorphism Studies
There are no specific studies on the polymorphism or solvatomorphism of this compound found in the current body of scientific literature. The study of polymorphism is crucial as different crystalline forms of a compound can exhibit distinct physical properties. Research on other benzamide (B126) derivatives has shown that they can exist in multiple polymorphic forms.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed multi-dimensional NMR data for this compound is not available in published literature.
Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
A full structural elucidation and assignment of proton and carbon signals for this compound would require a suite of two-dimensional NMR experiments, including COSY, HMQC (or HSQC), and HMBC.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the pyridinyl and benzoyl rings.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and the carbons they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation) would provide information about longer-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) would be instrumental in determining the through-space proximity of protons, offering insights into the preferred conformation of the molecule in solution.
Conformational Analysis in Solution and Dynamic NMR Studies
The amide bonds in this compound are expected to exhibit restricted rotation, which could lead to the presence of different conformers in solution. Dynamic NMR (DNMR) studies would be necessary to investigate the energetics of this rotational barrier. Such studies on other N-benzoyl derivatives have shown that the presence of different substituents on the aromatic rings can influence the rate of interconversion between conformers.
Vibrational Spectroscopy (FTIR, Raman) and Normal Mode Analysis
Vibrational spectroscopy provides a powerful, non-destructive method for probing the molecular structure of this compound. By analyzing the characteristic vibrational modes, key functional groups and their chemical environments can be identified.
Fourier-Transform Infrared (FTIR) Spectroscopy:
The most prominent features are the strong carbonyl (C=O) stretching vibrations. Due to the presence of two benzoyl groups and a pyridinoyl group attached to the central nitrogen atom in the analogue, a strong and complex band is observed around 1699 cm⁻¹. researchgate.net For this compound, which possesses two benzoyl groups, a similarly strong absorption in this region is expected. The aromatic C=C stretching vibrations from the phenyl and pyridinyl rings typically appear in the 1600-1450 cm⁻¹ region. In the analogue, bands are observed at 1598 cm⁻¹, 1583 cm⁻¹, 1495 cm⁻¹, 1463 cm⁻¹, and 1450 cm⁻¹. researchgate.net The C-N stretching vibrations of the tertiary amide and the pyridine (B92270) ring are expected in the 1300-1200 cm⁻¹ range, with the analogue showing a strong band at 1290 cm⁻¹. researchgate.net The region below 1000 cm⁻¹ is characterized by a multitude of fingerprint vibrations, including C-H out-of-plane bending modes of the aromatic rings.
Table 1: Characteristic FTIR Bands of the Analogous Compound N-Benzoyl-N-(2-pyridylcarbonyl)benzamide. researchgate.net
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1699 | Strong | C=O stretching (Amide) |
| 1598 | Medium | C=C stretching (Aromatic) |
| 1583 | Medium | C=C stretching (Aromatic) |
| 1463 | Strong | C=C stretching (Aromatic) |
| 1290 | Strong | C-N stretching |
| 780-702 | Medium | C-H out-of-plane bending |
Raman Spectroscopy:
Specific Raman spectroscopic data for this compound is not available in the surveyed literature. However, insights can be drawn from the Raman spectrum of the fundamental benzamide structure. chemicalbook.com The Raman spectrum of benzamide shows characteristic peaks for the aromatic ring vibrations, the carbonyl stretch, and the amine group vibrations. For this compound, the Raman spectrum would be expected to be more complex due to the presence of two benzoyl groups and a pyridinyl substituent. The symmetric vibrations of the aromatic rings, which are often weak in FTIR, would be expected to give rise to strong Raman signals. The carbonyl stretching vibration would also be a prominent feature.
Normal Mode Analysis:
A normal mode analysis, typically performed using computational methods such as Density Functional Theory (DFT), would provide a detailed theoretical description of the vibrational modes of this compound. Such an analysis would allow for the precise assignment of each band in the experimental FTIR and Raman spectra to specific atomic motions within the molecule. This computational approach can also predict the infrared intensities and Raman activities of the vibrational modes, aiding in the interpretation of the experimental spectra. While a specific normal mode analysis for this compound has not been reported, studies on similar N,N-disubstituted amides highlight the complexity of their vibrational spectra due to the coupling of various bending and stretching modes. fiveable.me
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the exact molecular weight and elemental composition of this compound. Furthermore, by inducing fragmentation of the molecule, the resulting fragmentation pattern provides valuable information about its structural connectivity.
While specific HRMS data for this compound is not available, the synthesis of its precursor, N-(pyridin-2-yl)benzamide, has been reported with characterization by GC-MS. mdpi.comresearchgate.net This suggests that the molecule is amenable to mass spectrometric analysis. The fragmentation of benzamide derivatives under electron ionization (EI) or electrospray ionization (ESI) typically involves characteristic cleavage patterns. researchgate.net
Expected Fragmentation Pathways:
For this compound (C₁₉H₁₄N₂O₂), the molecular ion peak [M]⁺• would be expected. Key fragmentation pathways would likely involve:
α-cleavage: Cleavage of the C-N bond adjacent to the carbonyl group, leading to the formation of a benzoyl cation (C₆H₅CO⁺, m/z 105) and a [M - C₇H₅O]⁺• radical cation. The benzoyl cation is a very common and stable fragment in the mass spectra of benzoyl derivatives.
Loss of a Benzoyl Radical: Homolytic cleavage of the N-C(O) bond could lead to the loss of a benzoyl radical (C₇H₅O•), resulting in an ion at [M - 105]⁺.
Cleavage of the Pyridinyl Group: Fragmentation could also occur at the N-pyridinyl bond, leading to the loss of the pyridinyl moiety.
Rearrangement Reactions: Intramolecular rearrangements, such as McLafferty-type rearrangements, could occur if suitable hydrogen atoms are available, although this is less likely in this rigid aromatic structure.
A detailed analysis of the fragmentation of related arylsulfonamides has shown that intramolecular rearrangements can lead to the elimination of neutral molecules like SO₂. nih.gov While not directly analogous, this highlights the potential for complex fragmentation mechanisms in substituted aromatic amides.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion |
| 290 | [C₁₉H₁₄N₂O₂]⁺• (Molecular Ion) |
| 185 | [M - C₇H₅O]⁺ |
| 105 | [C₇H₅O]⁺ (Benzoyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Chiroptical Spectroscopy (Circular Dichroism) for Chiral Analogues
This compound itself is not chiral. However, the introduction of a chiral center into one of its substituents would render the molecule optically active. The study of such chiral analogues using chiroptical spectroscopy, particularly circular dichroism (CD), can provide valuable information about the stereochemistry and the conformation of the molecule in solution.
While no studies on chiral analogues of this compound have been found, research on other chiral benzoyl derivatives has demonstrated the utility of CD spectroscopy. rsc.org For instance, the introduction of a chiral auxiliary on the amide nitrogen of a hexakis(phenylethynyl)benzene (B13386051) framework, which also contained benzoyl groups, allowed for the study of induced helicity in the larger molecular propeller structure. rsc.org The observed Cotton effects in the CD spectrum were used to deduce the preferred helical conformation.
In a hypothetical chiral analogue of this compound, where, for example, one of the phenyl rings is substituted with a chiral group, the electronic transitions of the benzoyl and pyridinyl chromophores would be perturbed by the chiral environment. The resulting CD spectrum would provide a unique fingerprint of the molecule's stereochemistry. The π-π* transitions of the aromatic rings and the n-π* transition of the carbonyl groups would be expected to give rise to distinct Cotton effects. Theoretical calculations of the CD spectrum using time-dependent density functional theory (TD-DFT) could then be used to correlate the experimental spectrum with a specific absolute configuration and conformation. Studies on other chiral molecules, such as binaphthyl-linked BODIPY analogues, have shown the power of combining experimental CD spectroscopy with theoretical calculations to elucidate their chiroptical properties. rsc.org
Computational and Theoretical Investigations of N Benzoyl N Pyridin 2 Yl Benzamide
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations have been instrumental in probing the molecular framework of N-Benzoyl-N-pyridin-2-yl-benzamide. Density Functional Theory (DFT), a robust and accurate ab initio method, has been employed to perform optimizations and energy calculations, providing a detailed picture of the molecule's electronic landscape. dcu.ie These calculations are computationally intensive but offer high accuracy. dcu.ie
Analysis of the electronic structure of this compound reveals the distribution of electrons within the molecule and the nature of its chemical bonds. The molecular orbitals, calculated using DFT, provide critical information about the molecule's stability and potential for electronic transitions. The benzoylation process, which leads to the formation of this compound, involves a rearrangement following an initial attack on the pyridine (B92270) ortho-nitrogen, a mechanism influenced by the electronic properties of the precursor, 2-aminopyridine (B139424). dcu.ie
Unfortunately, specific data tables detailing the energies of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the corresponding energy gap for this compound are not publicly available in the surveyed literature.
Detailed numerical values for these reactivity descriptors for this compound are not available in the accessible research.
Computational methods are frequently used to predict spectroscopic properties, which can then be compared with experimental data to validate the theoretical model. For this compound, computational approaches have been used to calculate vibrational frequencies. The good agreement between the calculated and observed vibrations from experimental spectra suggests that the optimized molecular structures represent true energy minima. dcu.ie
Furthermore, a range of NMR experiments, including 1H, 13C, DEPT, DEPT-Q, HSQC, HMBC, COSY, and NOESY, have been performed to characterize the molecule. dcu.ie While the literature mentions that theoretical NMR chemical shift calculations were performed, specific predicted values are not provided in available resources.
Table 1: Predicted vs. Experimental Vibrational Frequencies (Data Not Available)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|
Table 2: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (Data Not Available)
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a way to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment.
Conformational analysis of this compound has been performed by systematically rotating key dihedral angles. dcu.ie This process, followed by energy calculations at each step, helps to map out the potential energy surface and identify stable conformations. dcu.ie The results of these analyses indicate that the existence of multiple conformations is likely, suggesting that conformational polymorphism is a plausible characteristic of this compound in the solid state. dcu.ie
The influence of a solvent on the structure and dynamics of a molecule is a critical aspect of its chemistry. While computational studies often start with the molecule in a "gas phase" or vacuum, solvation models can be introduced to simulate behavior in solution. dcu.ie However, specific studies detailing the solvation effects and dynamics of this compound in various solvents are not detailed in the available literature.
Molecular Docking and Receptor Interaction Studies
Molecular docking is a pivotal computational tool that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This technique has been instrumental in elucidating the binding modes of N-pyridin-2-yl benzamide (B126) analogues, which share a core structure with this compound.
Ligand-Target Binding Affinity Prediction
A significant area of investigation for N-pyridin-2-yl benzamide analogues has been their activity as allosteric activators of glucokinase (GK), a key enzyme in glucose metabolism and a target for type 2 diabetes treatment. nih.govnih.gov Computational studies have been employed to predict the binding affinity of these compounds to the allosteric site of GK. The binding affinity is often expressed as a docking score, which is a measure of the free energy of binding (ΔG) in kcal/mol. A lower docking score generally indicates a more favorable binding interaction.
For a series of N-heteroaryl substituted benzamide derivatives, molecular docking studies have shown that these compounds exhibit favorable binding energies, suggesting they can effectively interact with the allosteric site of the GK protein. researchgate.net For instance, in a study of various benzamide derivatives as glucokinase activators, docking scores (XP and SP) were calculated, with some compounds showing values as low as -12.715 kcal/mol (SP), indicating strong predicted binding affinity. nih.gov
Table 1: Predicted Ligand-Target Binding Affinities for N-pyridin-2-yl Benzamide Analogues with Glucokinase
| Compound ID | Docking Score (XP, kcal/mol) | Docking Score (SP, kcal/mol) | Reference |
| 18d | -8.854 | -12.715 | nih.gov |
| 19b | -10.686 | -12.412 | nih.gov |
| 19d | -10.014 | -9.62 | nih.gov |
| 13a1 | -11.856 | Not Reported | nih.gov |
This table is based on data for N-pyridin-2-yl benzamide analogues, not this compound itself.
Identification of Key Interacting Residues and Binding Pockets
Molecular docking not only predicts binding affinity but also reveals the specific interactions between the ligand and the amino acid residues within the binding pocket of the target protein. For N-pyridin-2-yl benzamide analogues acting as glucokinase activators, studies have consistently identified key residues involved in the binding. researchgate.net
The amide group of the benzamide scaffold is crucial for forming hydrogen bonds with the Arg63 residue in the allosteric site of glucokinase. researchgate.net Additionally, the aromatic rings of the benzamide derivatives are essential for establishing hydrophobic interactions with other residues in the binding pocket, further stabilizing the ligand-protein complex. researchgate.net In one study, a potent benzamide derivative (compound 15b) was shown to form hydrogen bonds with Arg63 and π-π stacking interactions with Tyr214. nih.gov Another study on different classes of glucokinase activators also highlighted the importance of Arg63 in hydrogen bond formation. benthamopenarchives.com
Table 2: Key Interacting Residues for N-pyridin-2-yl Benzamide Analogues with Glucokinase
| Interacting Residue | Type of Interaction | Reference |
| Arg63 | Hydrogen Bond | researchgate.netnih.govbenthamopenarchives.com |
| Tyr214 | π-π Stacking | nih.gov |
| Thr65 | Hydrogen Bond | nih.govbenthamopenarchives.com |
| Arg250 | Hydrogen Bond | nih.gov |
This table is based on data for N-pyridin-2-yl benzamide analogues, not this compound itself.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. archivepp.com While specific QSAR models for this compound are not extensively documented, studies on related benzamide derivatives provide valuable insights into the structural features that influence their activity.
For instance, a 3D-QSAR study on three-substituted benzamide derivatives as FtsZ inhibitors resulted in a statistically significant model with a good correlation coefficient (R² = 0.8319) and cross-validated coefficient (Q² = 0.6213). nih.gov This indicates that the model can reliably predict the activity of new compounds based on their structural properties. Another QSAR study on benzamidine (B55565) derivatives identified a five-descriptor model as the most statistically robust for predicting complement-inhibitory activity. nih.gov These studies often utilize various molecular descriptors such as steric, electrostatic, hydrophobic, and thermodynamic properties to build the predictive models. nih.govasianpubs.org
Table 3: Example of QSAR Model Parameters for Benzamide Derivatives
| QSAR Model | R² | Q² | F-ratio | Key Descriptors | Reference |
| 3D-QSAR for FtsZ inhibitors | 0.8319 | 0.6213 | 103.9 | Steric, Electrostatic, Hydrophobic | nih.govresearchgate.net |
| CoMFA for ROCK1 inhibitors | 0.972 | 0.616 | Not Reported | Steric, Electrostatic | researchgate.net |
| CoMSIA for ROCK1 inhibitors | 0.982 | 0.740 | Not Reported | Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor | researchgate.net |
This table presents data from QSAR studies on various benzamide derivatives, not specifically this compound.
Cheminformatics and Virtual Screening Applications
Cheminformatics and virtual screening are powerful tools in modern drug discovery, enabling the rapid in silico screening of large chemical libraries to identify potential lead compounds. mdpi.com Benzamide scaffolds, including derivatives of N-pyridin-2-yl-benzamide, have been the subject of such computational screening efforts.
Virtual screening can be ligand-based, where the search is based on the properties of known active compounds, or structure-based, which utilizes the 3D structure of the biological target. mdpi.com For example, a pharmacophore-based virtual screening was used to identify novel benzamide derivatives as Hepatitis B Virus capsid assembly modulators. nih.gov In another study, virtual screening of the ZINC database, which contains millions of commercially available compounds, led to the identification of a hit compound (ZINC08974524) with a predicted high binding affinity to glucokinase. nih.gov This hit compound was found to interact with similar amino acid residues as a known potent benzamide activator. nih.gov
These computational approaches allow for the efficient exploration of chemical space and the prioritization of compounds for synthesis and biological testing, thereby accelerating the drug discovery process.
Table 4: Examples of Virtual Screening Hits with Benzamide Scaffolds
| Hit Compound ID | Target | Screening Method | Predicted Activity/Score | Reference |
| ZINC08974524 | Glucokinase | Pharmacophore-based | Docking Score (SP): -11.17 kcal/mol | nih.gov |
| Hit 2 | nAChRs | Structure-based | Inhibitor of nAChR activity | nih.gov |
| ZINC32858011 | DNA Gyrase B | 3D-Pharmacophore | IC50: 6.3 µM | acs.org |
Biological and Pharmacological Research Perspectives on N Benzoyl N Pyridin 2 Yl Benzamide
In vitro Studies on Cellular Models
Effects on Cell Proliferation, Apoptosis, and Cell Cycle Progression in Disease Models (e.g., Cancer Cells, Mycobacterial Cultures):There are no published in vitro studies examining the effects of N-Benzoyl-N-pyridin-2-yl-benzamide on cell growth, programmed cell death, or cell cycle regulation in any disease models.
Due to the absence of research, no data tables or detailed research findings can be provided for this compound. While research exists for structurally related compounds, such as N-(pyridin-2-yl)benzamide analogues, the strict focus of this article on this compound precludes the inclusion of that information.
Antimicrobial Efficacy Against Specific Pathogens (e.g., Mycobacterium tuberculosis, Fungi)
While direct studies on the antimicrobial efficacy of this compound are not extensively documented in publicly available research, the broader classes of benzamide (B126) and pyridine-containing compounds have demonstrated significant activity against various pathogens. This suggests that this compound could be a scaffold of interest for antimicrobial drug discovery.
Research into related structures has revealed potential against both bacterial and fungal pathogens. For instance, certain nitrobenzamide derivatives have shown considerable in vitro activity against Mycobacterium tuberculosis (MTB). Specifically, N-benzyl or N-(pyridine-2-yl)methyl 3,5-dinitrobenzamides have exhibited excellent minimum inhibitory concentration (MIC) values of less than 0.016 μg/mL against both drug-sensitive (H37Rv) and drug-resistant clinical isolates of MTB rhhz.net. These findings highlight the potential of the benzamide and pyridine (B92270) moieties in targeting this resilient pathogen. Another study on N-alkyl nitrobenzamides also reported promising antitubercular activities, with some derivatives showing MICs as low as 16 ng/mL nih.gov.
In the realm of antifungal research, derivatives of benzoylcarbamates that include a pyridine element have been synthesized and evaluated. These compounds displayed moderate to strong antifungal activities against Botrytis cinerea, with EC₅₀ values ranging from 6.45 to 13.03 μg/mL mdpi.com. Similarly, a series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole showed good fungicidal activities against eight different fungi at a concentration of 50 mg/L nih.gov. One compound from this series demonstrated a 90.5% inhibitory activity against Botrytis cinereal, which was superior to the commercial fungicide fluxapyroxad nih.gov.
The following table summarizes the antimicrobial activities of compounds structurally related to this compound against specific pathogens.
| Compound Class | Specific Pathogen | Activity Measurement | Result |
| N-(pyridine-2-yl)methyl 3,5-dinitrobenzamides | Mycobacterium tuberculosis H37Rv | MIC | < 0.016 μg/mL rhhz.net |
| N-(pyridine-2-yl)methyl 3,5-dinitrobenzamides | Drug-resistant M. tuberculosis | MIC | < 0.016 μg/mL rhhz.net |
| N-alkyl nitrobenzamides | Mycobacterium tuberculosis | MIC | 16 ng/mL nih.gov |
| Benzoylcarbamates with pyridine moiety | Botrytis cinerea | EC₅₀ | 6.45–13.03 μg/mL mdpi.com |
| Benzamides with pyridine-linked 1,2,4-oxadiazole | Botrytis cinereal | % Inhibition (at 50 mg/L) | 90.5% nih.gov |
Structure-Activity Relationship (SAR) Studies for Biological Efficacy and Selectivity
The biological efficacy and selectivity of benzamide and pyridine derivatives are intricately linked to their structural features. While specific SAR studies for this compound are not available, analysis of related compounds provides valuable insights into the key structural motifs that govern their antimicrobial activity.
For antitubercular nitrobenzamide derivatives, the substitution pattern on the benzamide core is critical. Studies have shown that 3,5-dinitro substitution on the benzoyl ring is a key feature for potent activity against Mycobacterium tuberculosis rhhz.netnih.gov. Furthermore, the nature of the substituent on the amide nitrogen plays a significant role. For instance, N-benzyl and N-(pyridin-2-yl)methyl groups have been associated with excellent antimycobacterial potency rhhz.net. The lipophilicity of the N-alkyl chain in N-alkyl nitrobenzamides also influences their activity, with intermediate lipophilicity often leading to the best results nih.gov.
In the context of antifungal benzoylcarbamates, the presence and nature of substituents on the benzoyl ring can modulate their efficacy. For example, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, thereby affecting its interaction with fungal targets mdpi.com. The flexibility of the linker between the pyridine and carbamate moieties has also been suggested to play a role in enhancing the affinity of the molecule for its fungal target mdpi.com.
A study on N-(thiazol-2-yl)-benzamide analogs as selective antagonists of the Zinc-Activated Channel (ZAC) provides a useful model for understanding how substitutions on the benzamide and the heterocyclic ring can impact biological activity. In this series, the introduction of a 4-tert-butyl group on the thiazole ring was found to be beneficial for antagonist activity. The substituent pattern on the phenyl ring also had a significant impact, with certain substitutions leading to more potent and efficacious inhibition nih.gov. This highlights the importance of systematic modification of both the benzamide and the N-aryl (in this case, pyridinyl) portions of the molecule to optimize biological activity and selectivity.
The following table outlines key SAR observations from studies on related compound classes.
| Compound Class | Structural Feature | Impact on Biological Activity |
| Nitrobenzamides | 3,5-dinitro substitution on benzoyl ring | Potent antimycobacterial activity rhhz.netnih.gov |
| Nitrobenzamides | N-benzyl or N-(pyridin-2-yl)methyl group | Excellent antimycobacterial potency rhhz.net |
| N-alkyl nitrobenzamides | Intermediate lipophilicity of N-alkyl chain | Optimal antitubercular activity nih.gov |
| Benzoylcarbamates | Substituents on the benzoyl ring | Modulation of antifungal efficacy mdpi.com |
| N-(thiazol-2-yl)-benzamides | 4-tert-butyl group on the thiazole ring | Beneficial for antagonist activity at ZAC nih.gov |
| N-(thiazol-2-yl)-benzamides | Phenyl ring substitution pattern | Significant impact on potency and efficacy nih.gov |
Pharmacodynamics and Receptor Occupancy Studies (in vitro/ex vivo)
The pharmacodynamics of this compound, including its mechanism of action and interaction with biological targets, have not been directly investigated. However, studies on analogous compounds provide clues to potential mechanisms and targets.
For nitrobenzamide derivatives with antimycobacterial activity, a likely target is the decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme in Mycobacterium tuberculosis nih.gov. The structural similarities of active nitrobenzamides to known DprE1 inhibitors support this hypothesis. Docking studies have shown that these compounds can fit into the DprE1 binding pocket in a manner similar to established inhibitors nih.gov. This suggests that this compound, if appropriately functionalized, could potentially target this enzyme.
In the case of antifungal benzamide and picolinamide derivatives, chemogenomic profiling and biochemical assays have identified Sec14p, a major phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae, as a key target nih.gov. X-ray co-crystal structures have confirmed that these compounds bind within the lipid-binding pocket of Sec14p, leading to inhibition of its function nih.gov. This provides a potential mechanism for the antifungal activity of benzamide-containing compounds. Molecular docking studies on other N-phenylbenzamides have suggested that they may act as inhibitors of the aspartic proteinases (Saps) enzyme in Candida albicans nih.govnih.gov.
Furthermore, studies on N-(thiazol-2-yl)-benzamide analogs have demonstrated their action as negative allosteric modulators of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily nih.gov. These compounds were found to target the transmembrane and/or intracellular domains of the receptor, leading to noncompetitive antagonism of ZAC signaling nih.gov. This highlights the potential for benzamide derivatives to act as modulators of ion channels and receptors.
The following table summarizes the potential pharmacodynamic properties and targets for classes of compounds related to this compound.
| Compound Class | Potential Target/Mechanism | Method of Investigation |
| Nitrobenzamides | Decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1) in M. tuberculosis | Structural similarity to known inhibitors, docking studies nih.gov |
| Benzamides/Picolinamides | Sec14p (phosphatidylinositol/phosphatidylcholine transfer protein) in S. cerevisiae | Chemogenomic profiling, biochemical assays, X-ray crystallography nih.gov |
| N-phenylbenzamides | Aspartic proteinases (Saps) in C. albicans | Molecular docking studies nih.govnih.gov |
| N-(thiazol-2-yl)-benzamides | Negative allosteric modulator of the Zinc-Activated Channel (ZAC) | Functional characterization, investigation of noncompetitive antagonism nih.gov |
Coordination Chemistry and Metal Complexation of N Benzoyl N Pyridin 2 Yl Benzamide
Ligand Characterization and Potential Coordination Modes (N, O, S Donor Atoms)
N-Benzoyl-N-pyridin-2-yl-benzamide is a multifaceted ligand possessing several potential donor atoms, primarily nitrogen and oxygen. The structure features a central nitrogen atom bonded to a pyridin-2-yl group and two benzoyl groups. The key potential coordination sites are the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the two carbonyl groups. Sulfur is not present in this molecule, so coordination involving a sulfur donor atom is not possible.
The pyridine nitrogen is a well-established coordination site for a vast array of metal ions. mdpi.comunizar.esmdpi.com The lone pair of electrons on the nitrogen atom can readily form a coordinate bond with a metal center. The two carbonyl groups each possess an oxygen atom with lone pairs, making them potential O-donor sites. In many related amide-containing ligands, the carbonyl oxygen is a primary coordination site. mdpi.com
Based on analogous compounds, this compound is expected to act as a bidentate or potentially a tridentate ligand. The most probable coordination mode is a bidentate chelation involving the pyridine nitrogen and one of the carbonyl oxygen atoms, forming a stable five-membered chelate ring. This N,O-bidentate coordination is a common feature in ligands such as N-(pyridin-2-yl)benzamide. researchgate.net The presence of a second benzoyl group introduces the possibility of bridging between two metal centers or, under specific conditions, tridentate coordination involving the pyridine nitrogen and both carbonyl oxygens, although this would likely lead to strained ring systems. The steric hindrance from the two bulky benzoyl groups may also influence the coordination geometry and the accessibility of the metal center.
It is also conceivable that the ligand could coordinate in a monodentate fashion through the pyridine nitrogen, particularly if the metal center is sterically crowded. However, the chelate effect would strongly favor bidentate coordination. The electronic properties of the benzoyl groups will also influence the electron density on the donor atoms, thereby modulating the strength of the metal-ligand bonds.
Synthesis and Characterization of Metal Complexes (e.g., Cu(II), Ni(II), Co(II), Zn(II) Complexes)
The synthesis of metal complexes with this compound can be achieved through standard coordination chemistry techniques. Typically, this involves the reaction of a metal salt (e.g., chloride, nitrate, or acetate) with the ligand in a suitable solvent. The choice of solvent is crucial and often involves alcohols like ethanol (B145695) or methanol, or other polar solvents such as acetonitrile (B52724) or DMF, to ensure the dissolution of both the metal salt and the ligand. scirp.org
A general synthetic procedure would involve dissolving stoichiometric amounts of the metal salt and the ligand in the chosen solvent. The reaction mixture is then typically stirred at room temperature or heated under reflux to facilitate the complex formation. ias.ac.in The resulting metal complex may precipitate out of the solution upon cooling or after the addition of a less polar co-solvent. The solid product can then be isolated by filtration, washed with an appropriate solvent to remove any unreacted starting materials, and dried. ias.ac.in
The characterization of the synthesized complexes would rely on a combination of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: This technique is invaluable for determining the coordination mode of the ligand. A shift in the C=O stretching frequency of the benzoyl groups to a lower wavenumber in the complex compared to the free ligand would indicate the coordination of the carbonyl oxygen to the metal ion. Similarly, changes in the vibration modes of the pyridine ring would confirm the involvement of the pyridine nitrogen in coordination. scirp.orgmdpi.com
UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the metal ion's coordination sphere. The d-d transitions for transition metal ions like Cu(II), Ni(II), and Co(II) are sensitive to the ligand field environment. mdpi.com
Magnetic Susceptibility Measurements: These measurements can help determine the oxidation state and the spin state of the metal ion, providing further insight into the electronic structure and geometry of the complex.
Elemental Analysis: This analysis is used to confirm the stoichiometry of the complex, i.e., the metal-to-ligand ratio.
The table below presents hypothetical examples of metal complexes that could be formed with this compound (represented as L), based on common stoichiometries observed for similar ligands.
| Complex Formula | Metal Ion | Plausible Geometry | Color |
|---|---|---|---|
| [CuLCl2] | Cu(II) | Distorted Square Planar or Square Pyramidal | Green or Blue |
| NiL22 | Ni(II) | Octahedral | Green |
| [CoL2]Cl2 | Co(II) | Octahedral or Tetrahedral | Pink or Blue |
| [ZnLCl2] | Zn(II) | Tetrahedral | Colorless |
Structural Analysis of Metal-N-Benzoyl-N-pyridin-2-yl-benzamide Complexes (X-ray Crystallography of Complexes)
The definitive determination of the three-dimensional structure of metal complexes is achieved through single-crystal X-ray diffraction analysis. While specific crystallographic data for this compound complexes are not yet widely reported, the structures of complexes with analogous ligands provide a clear indication of the expected structural features. researchgate.netresearchgate.netnih.govnih.gov
For instance, X-ray studies on metal complexes of N-(pyridin-2-yl)benzamide and other N,O-chelating ligands have revealed that the pyridine nitrogen and the amide oxygen typically bind to the metal center, forming a stable five-membered ring. mdpi.com In the case of this compound complexes, we can anticipate similar N,O-bidentate chelation.
The crystal packing of these complexes would be influenced by intermolecular forces such as hydrogen bonding (if co-crystallized solvent molecules like water are present) and π-π stacking interactions between the aromatic rings of the ligands. The bulky benzoyl groups would play a significant role in the solid-state arrangement of the molecules.
The table below summarizes expected crystallographic parameters for a hypothetical monoclinic complex, drawing parallels from known structures of similar compounds.
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P21/c or similar centrosymmetric group |
| Coordination Geometry | Tetrahedral, Square Planar, or Octahedral |
| Key Bond Lengths (Å) | M-N (pyridine) ~2.0-2.2 Å, M-O (carbonyl) ~1.9-2.1 Å |
| Key Bond Angles (°) | N-M-O chelate angle ~80-90° |
Catalytic Applications of Metal Complexes Derived from this compound
Metal complexes derived from pyridine-amide ligands have shown significant promise as catalysts in various organic transformations, most notably in cross-coupling reactions. researchgate.net
A particularly relevant application is the Chan-Lam cross-coupling reaction, which forms carbon-nitrogen (C-N) bonds. wikipedia.orgorganic-chemistry.org Research has demonstrated that nickel complexes of the related ligand, N-(pyridin-2-yl)benzamide, are effective catalysts for the Chan-Lam coupling of arylboronic acids with amines. researchgate.net These reactions are advantageous as they can often be carried out under mild conditions, sometimes even in the presence of air. wikipedia.org
It is highly probable that metal complexes of this compound would also exhibit catalytic activity in such transformations. The electronic and steric properties of the ligand can be fine-tuned by the presence of the two benzoyl groups, which may influence the catalytic efficiency and substrate scope. The increased steric bulk might enhance the stability of the catalyst, while the electronic effects could modulate the reactivity of the metal center.
These catalysts could potentially be employed in the synthesis of a variety of important organic molecules, including pharmaceuticals and agrochemicals, where the formation of C-N bonds is a critical step. The general reaction scheme for a nickel-catalyzed Chan-Lam coupling is shown below:
Ar-B(OH)₂ + R₂NH --[Ni-catalyst, Base]--> Ar-NR₂
Beyond Chan-Lam reactions, these complexes could also be investigated as catalysts for other cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) or Buchwald-Hartwig amination, where nickel and palladium complexes are widely used. ogarev-online.runortheastern.edunih.govescholarship.orgacs.org
The mechanism of the Chan-Lam coupling reaction is believed to involve a catalytic cycle with the metal center cycling between different oxidation states. wikipedia.orgst-andrews.ac.uk For a nickel-catalyzed reaction, a plausible mechanism would involve the following key steps:
Transmetalation: The aryl group from the arylboronic acid is transferred to the nickel center.
Coordination: The amine substrate coordinates to the nickel-aryl intermediate.
Reductive Elimination: The C-N bond is formed through reductive elimination, releasing the arylated amine product and regenerating a lower-valent nickel species.
Re-oxidation: The nickel catalyst is re-oxidized to its active state to re-enter the catalytic cycle. The presence of an oxidant, which can be atmospheric oxygen, is often required. organic-chemistry.org
The this compound ligand would play a crucial role in stabilizing the nickel intermediates throughout this cycle. The bidentate nature of the ligand helps to maintain the integrity of the catalytic species and influences the rates of the individual steps in the cycle. Further mechanistic studies, including kinetic analysis and computational modeling, would be necessary to fully elucidate the catalytic pathway for complexes of this specific ligand.
Supramolecular Chemistry and Non Covalent Interactions of N Benzoyl N Pyridin 2 Yl Benzamide
Self-Assembly and Supramamolecular Architectures in the Solid State and Solution
The spatial organization of N-Benzoyl-N-pyridin-2-yl-benzamide in the solid state is a direct consequence of a hierarchy of non-covalent interactions, leading to a well-defined three-dimensional architecture. nih.govresearchgate.net In contrast, its behavior in solution is less defined and is largely inferred from its structural characteristics, as specific studies on its solution-phase self-assembly are not extensively available in the current scientific literature.
The primary mode of self-assembly in the solid state is through the formation of dimers. nih.govresearchgate.net These dimers are established through C-H···O hydrogen bonds, where molecules related by a center of symmetry are linked. This initial pairing is a crucial first step in the construction of the larger supramolecular structure. These dimeric units are then further interconnected by additional, translationally related C-H···O hydrogen bonds. nih.gov
Adding another layer of complexity to the packing is the presence of C-H···π interactions. These interactions, where a hydrogen atom from one molecule is attracted to the π-electron cloud of an aromatic ring on an adjacent molecule, help to link the hydrogen-bonded dimers. nih.gov The interplay of these C-H···O and C-H···π forces results in the formation of one-dimensional chains that extend along the a-axis of the crystal lattice. nih.govresearchgate.net
While the solid-state architecture is well-elucidated, the supramolecular behavior of this compound in solution is not as clearly documented. It is plausible that the same hydrogen bonding and π-stacking capabilities observed in the solid state could lead to the formation of transient, self-assembled structures in solution, the nature of which would be dependent on solvent polarity and concentration. However, detailed studies to confirm and characterize such solution-phase architectures are not currently available.
Host-Guest Chemistry and Molecular Recognition
Host-guest chemistry involves the formation of unique structural complexes through the binding of a "host" molecule with a "guest" molecule or ion. This binding is driven by non-covalent interactions, and the specificity of this interaction is termed molecular recognition.
Currently, there is a lack of specific research in the scientific literature detailing the host-guest chemistry or molecular recognition capabilities of this compound. The propeller-like shape of the molecule, with its potential clefts and aromatic surfaces, suggests that it could, in principle, act as a host for small guest molecules. The pyridyl nitrogen and carbonyl oxygen atoms could also serve as potential binding sites for guest species through hydrogen bonding or coordination. However, without experimental or computational studies, any discussion of its potential in this area remains speculative.
Directed Crystal Engineering and Nanostructure Formation
Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The predictable self-assembly of this compound in the solid state makes it an interesting candidate for this field.
The formation of one-dimensional chains through a combination of C-H···O hydrogen bonds and C-H···π interactions is a prime example of directed crystal engineering at the molecular level. nih.gov The specific intermolecular synthons—the reliable and directional non-covalent interactions—dictate the final supramolecular architecture. By understanding these interactions, it is theoretically possible to modify the molecular structure to produce different packing motifs and, consequently, different material properties. For instance, substitution on the benzoyl or pyridyl rings could alter the electronic nature of the π-systems or introduce new hydrogen bonding sites, thereby influencing the self-assembly process.
The resulting chain-like structures can be considered as a form of one-dimensional nanostructure. While the current research has identified these chains within a bulk crystal, the principles of their formation could potentially be exploited to create discrete, nanoscale materials. However, studies focused on the controlled synthesis of such nanostructures from this compound have not been reported.
The crystallographic data for this compound provides the fundamental parameters that govern its packing and, by extension, its potential for crystal engineering.
| Crystal Data and Structure Refinement | |
| Empirical Formula | C₂₀H₁₄N₂O₃ |
| Formula Weight | 330.33 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.8824 (6) |
| b (Å) | 7.0027 (4) |
| c (Å) | 30.166 (2) |
| β (°) | 94.435 (9) |
| Volume (ų) | 1660.12 (19) |
| Z | 4 |
| Density (calculated) (Mg m⁻³) | 1.322 |
| Absorption Coefficient (mm⁻¹) | 0.09 |
| F(000) | 688 |
| Crystal Size (mm) | 0.45 x 0.30 x 0.05 |
| Theta range for data collection (°) | 2.6 to 25.9 |
| Reflections collected | 12507 |
| Independent reflections | 3199 |
| Final R indices [I>2σ(I)] | R1 = 0.047, wR2 = 0.124 |
| R indices (all data) | R1 = 0.115, wR2 = 0.145 |
This data is sourced from Gasser and Stoeckli-Evans (2007). nih.govresearchgate.net
Emerging Applications and Future Research Trajectories for N Benzoyl N Pyridin 2 Yl Benzamide
Role in Materials Science and Functional Materials Development (e.g., Spin Crossover Systems, Sensors)
The unique three-dimensional, propeller-like shape of molecules structurally similar to N-Benzoyl-N-pyridin-2-yl-benzamide, such as N-Benzoyl-N-(2-pyridylcarbonyl)benzamide, makes them intriguing candidates for the development of functional materials. researchgate.net The arrangement of aromatic rings and carbonyl groups allows for various intermolecular interactions, including hydrogen bonds and C-H···π interactions, which are crucial for creating ordered supramolecular structures in crystals. researchgate.net
A significant area of potential is in the development of spin crossover (SCO) systems. Research on the related ligand N-(pyridin-4-yl)benzamide has shown its utility in forming two-dimensional Hofmann-type frameworks. researchgate.net In these systems, the amide group's ability to form hydrogen bonds with guest molecules was shown to support cooperative spin-state transitions. researchgate.net The this compound scaffold, with its pyridyl nitrogen for metal coordination and multiple carbonyl groups for hydrogen bonding, could be explored for creating novel SCO materials with tunable magnetic properties.
Furthermore, the presence of multiple aromatic rings and heteroatoms suggests a potential for use in chemical sensors. The electronic properties of the molecule could be modulated by the binding of specific analytes to the pyridyl nitrogen or through interactions with the benzoyl groups, leading to a detectable optical or electronic response.
Table 1: Research Highlights in Materials Science for Related Benzamide (B126) Compounds
| Compound | Application Area | Key Finding | Reference |
|---|---|---|---|
| N-(pyridin-4-yl)benzamide | Spin Crossover (SCO) Materials | The amide group facilitates cooperative spin transitions through hydrogen bonding in 2-D Hofmann frameworks. | researchgate.net |
Potential in Agrochemical Research and Crop Protection
The benzamide and pyridine (B92270) moieties are common features in many commercial pesticides. Research into derivatives of N-benzoyl-N'-phenylureas, which share the benzoyl structural element, has demonstrated their effectiveness as insect growth regulators. nih.gov These compounds often act by inhibiting chitin (B13524) synthesis. By modifying the urea (B33335) linkage to a semicarbazide (B1199961) and altering other parts of the molecule, researchers have created compounds with significant insecticidal activity, particularly against species like Plutella xylostella (diamondback moth). mdpi.com
Derivatives of N-benzoyl-N'-phenylureas have shown improved solubility and, in some cases, better larvicidal activities against pests like the oriental armyworm and mosquitoes when compared to their parent compounds. nih.gov This suggests that the this compound scaffold could serve as a novel backbone for the design of new agrochemicals. Its potential efficacy could be tuned by substitutions on the benzoyl and pyridin-2-yl rings to optimize activity against specific crop pests while potentially offering different solubility and stability profiles.
Table 2: Insecticidal Activity of Related Benzamide Scaffolds
| Compound Class | Target Pest | Key Finding | Reference |
|---|---|---|---|
| N-benzoyl-N'-phenylurea derivatives | Oriental armyworm, mosquitoes, diamondback moth | Derivatives showed retained or enhanced larvicidal activities compared to parent compounds. | nih.gov |
Development as Advanced Analytical Probes
The this compound structure holds potential for development as an advanced analytical probe, particularly for studying biological systems. The discovery that a related compound, N-Benzoyl-2-hydroxybenzamide, can disrupt a unique secretory pathway in the parasite Toxoplasma gondii highlights this potential. researchgate.net This compound was found to alter several key organelles within the parasite, demonstrating that such scaffolds can be used to probe complex cellular machinery. researchgate.net
By functionalizing the this compound core with fluorescent tags or reactive groups, it could be transformed into a probe for imaging, identifying, and studying the function of specific biological targets. The pyridine ring offers a site for metal chelation, which could be exploited for developing probes for metal ion sensing or as catalysts in bio-orthogonal chemistry.
Conceptual Advances in Therapeutic Design (e.g., Lead Optimization, Novel Scaffolds)
One of the most promising areas for this compound is in therapeutic design, where its analogues have been extensively studied as novel scaffolds for drug discovery. The N-pyridin-2-yl benzamide framework is a key component in a series of molecules developed as allosteric activators of glucokinase (GK), a critical enzyme for controlling blood glucose levels. nih.govresearchgate.net
Lead optimization efforts on similar scaffolds have proven fruitful. For instance, modifying a 4-aminopyridine (B3432731) benzamide scaffold led to potent and selective inhibitors of TYK2 kinase, a target for autoimmune diseases. nih.gov Structure-based design and systematic modifications improved potency, selectivity, and oral bioavailability. nih.gov These studies demonstrate that the benzamide-pyridine combination is a "privileged scaffold" that can be chemically modified to achieve specific therapeutic effects. The this compound structure offers additional vectors for modification on the second benzoyl group, providing chemists with a versatile platform for lead optimization to fine-tune pharmacological properties.
Table 3: Therapeutic Applications of Related Benzamide Scaffolds
| Compound Class | Therapeutic Target | Key Development | Reference |
|---|---|---|---|
| N-pyridin-2-yl benzamide analogues | Glucokinase (GK) | Identified as allosteric GK activators with significant antihyperglycemic potential in animal models. | nih.govresearchgate.net |
| 4-Aminopyridine benzamide scaffold | TYK2 Kinase | Lead optimization led to potent, selective, and orally bioavailable inhibitors for potential treatment of autoimmune diseases. | nih.gov |
Challenges and Opportunities in this compound Research
The exploration of this compound is not without its challenges. A primary hurdle is the limited research on the exact molecule, necessitating a reliance on data from its analogues. The synthesis itself can present challenges; for example, the reaction of 2-aminopyridine (B139424) with benzoyl chloride can sometimes yield di-substituted products, requiring careful control of reaction conditions to obtain the desired mono- or tri-substituted final product. nih.gov Furthermore, as with many aromatic-rich compounds, issues of poor aqueous solubility may need to be addressed for applications in biology and medicine. nih.govnih.gov
Despite these challenges, the opportunities are significant. The versatility of the scaffold is a major advantage. Its potential to coordinate with metals, participate in hydrogen bonding, and engage in π-stacking interactions makes it a rich target for materials science. In agrochemical research, it offers a new backbone that could lead to pesticides with novel modes of action or improved environmental profiles.
The greatest opportunity may lie in medicinal chemistry. The proven success of the N-pyridin-2-yl benzamide motif as a pharmacophore for diverse targets like kinases and metabolic enzymes provides a strong rationale for its further development. nih.govnih.gov The unique this compound structure could be used to create libraries of compounds for high-throughput screening, potentially leading to the discovery of novel therapeutics for a wide range of diseases. Future research should focus on efficient and selective synthesis methods, detailed characterization of the compound's physicochemical properties, and systematic exploration of its activity in the promising areas identified.
Q & A
Q. Optimization Strategies :
- Use of triethylamine as a base in acetonitrile at 50–60°C for 2 hours improves reaction efficiency for derivatives .
- Purification via silica gel chromatography with chloroform or acetone enhances product purity .
How can spectroscopic techniques (IR, NMR) confirm the structural integrity of this compound?
Q. Basic Research Focus
- IR Spectroscopy : Key bands include:
- C=O stretching : ~1660–1680 cm⁻¹ (amide I band) .
- N–H bending : ~1550 cm⁻¹ (amide II band) .
- Pyridyl ring vibrations : ~1600 cm⁻¹ (C=N/C=C stretching) .
- NMR Analysis :
Validation : Cross-check spectral data with computational predictions (e.g., DFT calculations) and elemental analysis (±0.3% for C, H, N) .
What strategies resolve contradictions in crystallographic data for this compound derivatives?
Q. Advanced Research Focus
- Refinement with SHELX : Use SHELXL for small-molecule refinement, especially for high-resolution or twinned data. Adjust parameters like R1 (goal: <5%) and wR2 (goal: <10%) to resolve electron density mismatches .
- Data Validation :
- Multi-Method Cross-Verification : Validate results using complementary techniques (e.g., powder XRD or solid-state NMR) to confirm unit cell parameters .
How do substituent variations on the benzamide ring influence the compound’s bioactivity, based on structure-activity relationship (SAR) studies?
Q. Advanced Research Focus
- Electron-Withdrawing Groups (EWGs) :
- Hydrophilic Modifications :
- Hydroxy (–OH) : Improves water solubility but reduces membrane permeability. Use protecting groups (e.g., TIPSCl) during synthesis .
- Linker Optimization :
- Thioamide linkers (via Lawesson’s reagent) enhance enzymatic inhibition by mimicking peptide bonds .
Q. Methodology :
- In vitro assays : Measure EC₅₀ values for target enzymes (e.g., glucokinase ).
- In silico docking : Use AutoDock Vina to predict binding poses with key residues (e.g., pyridin-2-yl interactions with GK’s allosteric site ).
What computational approaches are used to predict the pharmacokinetic properties of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
